molecular formula C5H7BrClN3 B8046971 3-Bromo-2-hydrazinylpyridine hcl

3-Bromo-2-hydrazinylpyridine hcl

Cat. No.: B8046971
M. Wt: 224.48 g/mol
InChI Key: KSZLPISQNOJFBK-UHFFFAOYSA-N
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Description

3-Bromo-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H6BrN3. It is a brominated derivative of pyridine, featuring a hydrazine group at the second position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-hydrazinylpyridine HCl can be synthesized through several methods, including the bromination of 2-hydrazinylpyridine followed by acidification with hydrochloric acid. The reaction typically involves the use of bromine as the brominating agent and hydrochloric acid for the final step.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-hydrazinylpyridine HCl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-2-hydrazinylpyridine HCl is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Bromo-2-hydrazinylpyridine HCl is similar to other brominated pyridine derivatives, such as 2-bromo-3-hydrazinylpyrazine and 5-bromo-2-hydrazinopyridine. it is unique in its specific substitution pattern and the presence of the hydrazine group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-Bromo-3-hydrazinylpyrazine

  • 5-Bromo-2-hydrazinopyridine

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Properties

IUPAC Name

(3-bromopyridin-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3.ClH/c6-4-2-1-3-8-5(4)9-7;/h1-3H,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZLPISQNOJFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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